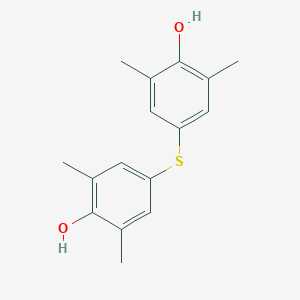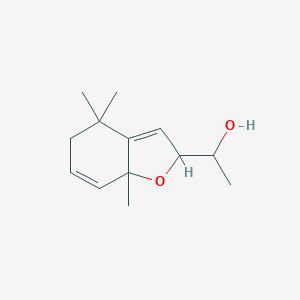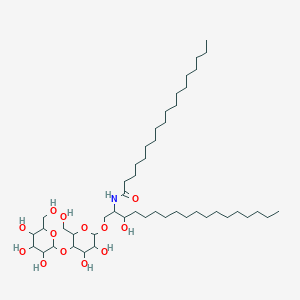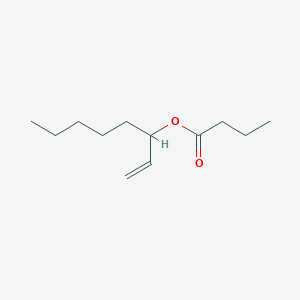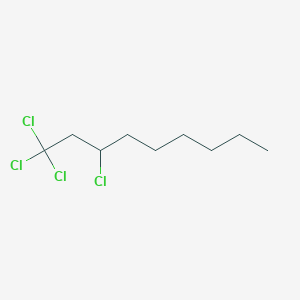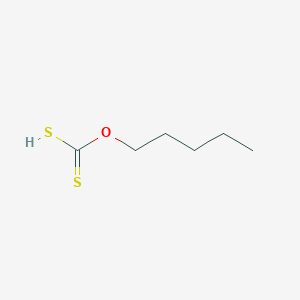
Pentoxymethanedithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentoxymethanedithioic acid (PMDTA) is a chemical compound with the molecular formula C6H10O4S2. It is a versatile reagent that is widely used in organic synthesis, and its unique properties make it an important tool for researchers in a variety of fields. In
Wirkmechanismus
Pentoxymethanedithioic acid functions as a bidentate ligand for metal catalysts, forming stable complexes that can be used to catalyze a variety of chemical reactions. The sulfur atoms in Pentoxymethanedithioic acid are electron-rich, which makes them ideal for coordinating with metal ions. The resulting complexes are highly stable and can be used in a variety of reactions.
Biochemische Und Physiologische Effekte
Pentoxymethanedithioic acid has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low acute toxicity. Pentoxymethanedithioic acid is not expected to have any significant effects on human health or the environment.
Vorteile Und Einschränkungen Für Laborexperimente
Pentoxymethanedithioic acid has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. Pentoxymethanedithioic acid is also highly soluble in a variety of solvents, which makes it a versatile tool for researchers. However, Pentoxymethanedithioic acid can be air-sensitive and must be stored under inert conditions to prevent degradation.
Zukünftige Richtungen
There are several future directions for research on Pentoxymethanedithioic acid. One area of interest is the development of new metal catalysts that use Pentoxymethanedithioic acid as a ligand. Another area of interest is the use of Pentoxymethanedithioic acid in the production of new pharmaceuticals and agrochemicals. Additionally, there is potential for Pentoxymethanedithioic acid to be used in the development of new materials with unique properties. Further research is needed to fully explore the potential of Pentoxymethanedithioic acid in these areas.
Conclusion:
In conclusion, Pentoxymethanedithioic acid is a versatile reagent that has a wide range of applications in organic synthesis. Its unique properties make it an important tool for researchers in a variety of fields. While there is still much to be learned about Pentoxymethanedithioic acid, its potential for use in the development of new catalysts, pharmaceuticals, and materials make it an exciting area of research.
Synthesemethoden
Pentoxymethanedithioic acid is typically synthesized by reacting dimethylamine with carbon disulfide in the presence of formaldehyde. The resulting product is then treated with hydrogen peroxide to yield Pentoxymethanedithioic acid. This synthesis method is relatively simple and yields high purity Pentoxymethanedithioic acid.
Wissenschaftliche Forschungsanwendungen
Pentoxymethanedithioic acid is widely used in organic synthesis as a ligand for various metal catalysts. It is also used as a reducing agent and a stabilizer for radicals. In addition, Pentoxymethanedithioic acid is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Eigenschaften
CAS-Nummer |
123-97-7 |
|---|---|
Produktname |
Pentoxymethanedithioic acid |
Molekularformel |
C6H12OS2 |
Molekulargewicht |
164.3 g/mol |
IUPAC-Name |
pentoxymethanedithioic acid |
InChI |
InChI=1S/C6H12OS2/c1-2-3-4-5-7-6(8)9/h2-5H2,1H3,(H,8,9) |
InChI-Schlüssel |
QWENMOXLTHDKDL-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=S)S |
Kanonische SMILES |
CCCCCOC(=S)S |
Andere CAS-Nummern |
123-97-7 |
Verwandte CAS-Nummern |
2720-73-2 (potassium salt) 7607-99-0 (hydrochloride salt) |
Synonyme |
amylxanthane amylxanthane, potassium salt amylxanthane, sodium salt pentylxanthane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



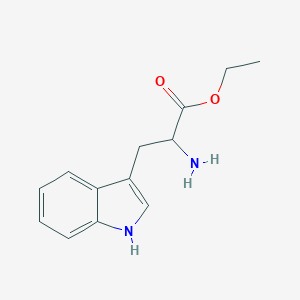
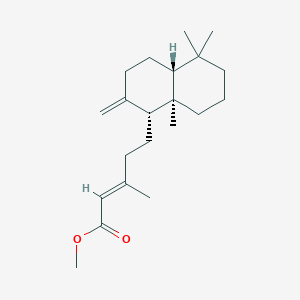
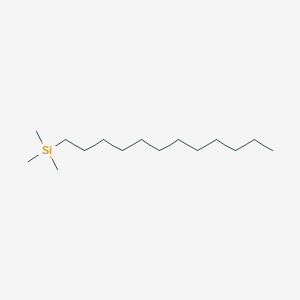

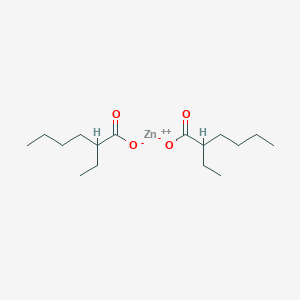
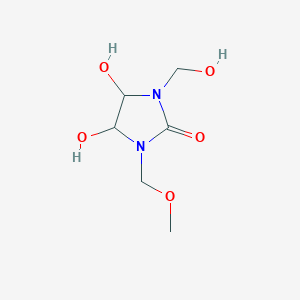
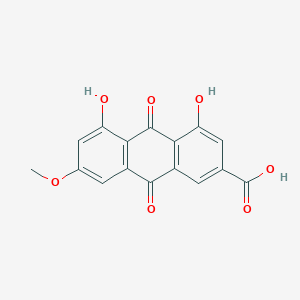
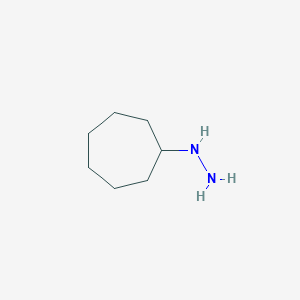
![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)
